

Safety and handling of 3-Fluoro-5-iodopyridin-2-amine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3-Fluoro-5-iodopyridin-2-amine**

Cat. No.: **B1442118**

[Get Quote](#)

An In-depth Technical Guide to the Safe Handling of **3-Fluoro-5-iodopyridin-2-amine**

Introduction

3-Fluoro-5-iodopyridin-2-amine is a halogenated aminopyridine derivative increasingly utilized as a key building block in medicinal chemistry and drug development. Its unique substitution pattern offers valuable handles for synthetic transformations, particularly in the construction of complex heterocyclic scaffolds. However, the presence of an amino group, a fluorine atom, and an iodine atom on the pyridine ring imparts a specific toxicological and reactivity profile that necessitates rigorous safety and handling protocols. This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the hazards associated with this compound and outlines field-proven procedures for its safe handling, storage, and disposal. The causality behind each recommendation is explained to foster a deep-rooted culture of safety in the laboratory.

Hazard Identification and Risk Assessment

Due to the absence of extensive toxicological data for **3-Fluoro-5-iodopyridin-2-amine** itself, a conservative risk assessment must be performed based on the known hazards of structurally related compounds, such as aminopyridines and other halogenated pyridines.

1.1 Toxicological Profile

Aminopyridines as a class are known to be acutely toxic compounds that can be readily absorbed through the skin and gastrointestinal tract.[\[1\]](#) They are known to affect the central nervous system, potentially causing symptoms ranging from headache and dizziness to tremors and convulsions.[\[2\]](#)[\[3\]](#) The halogenated components introduce additional hazards, including skin, eye, and respiratory irritation.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Based on data from analogous compounds, **3-Fluoro-5-iodopyridin-2-amine** should be handled as a substance with the following potential hazards:

Hazard Class	GHS Hazard Statement	Source (Based on Analogs)
Acute Toxicity (Oral)	H302: Harmful if swallowed	[4] [6]
Acute Toxicity (Dermal)	H311 / H312: Toxic/Harmful in contact with skin	[3] [5] [7]
Acute Toxicity (Inhalation)	H332: Harmful if inhaled	[4] [5]
Skin Corrosion/Irritation	H315: Causes skin irritation	[4] [5] [6] [7]
Serious Eye Damage/Irritation	H319: Causes serious eye irritation	[4] [5] [6] [7]
Specific Target Organ Toxicity	H335: May cause respiratory irritation	[6]

1.2 Physicochemical Properties

Property	Value	Source
CAS Number	1321612-85-4	[8] [9]
Molecular Formula	C ₅ H ₄ FIN ₂	[9] [10]
Molecular Weight	238.00 g/mol	[9] [10]
Appearance	Solid (powder/crystal)	

Exposure Controls and Personal Protection

A multi-layered approach combining engineering controls and personal protective equipment is mandatory to minimize exposure.

2.1 Engineering Controls: The Primary Barrier

The causality for relying on engineering controls is simple: they remove the hazard at the source, providing a passive and highly effective layer of protection.

- Chemical Fume Hood: All handling of **3-Fluoro-5-iodopyridin-2-amine**, including weighing, transfers, and solution preparation, must be conducted within a properly functioning and certified chemical fume hood.[2][11][12] This is critical to prevent the inhalation of fine dust particles or vapors.[13]
- Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any fugitive emissions.[14]
- Emergency Stations: An emergency eyewash station and safety shower must be readily accessible, within a 10-second travel distance from the work area.[15][16]

2.2 Personal Protective Equipment (PPE): The Last Line of Defense

PPE is not a substitute for robust engineering controls but is essential for protecting against accidental splashes, spills, and unforeseen contact.

Protection Type	Specification	Rationale and Best Practices
Eye/Face	ANSI Z87.1-compliant safety goggles with side shields or a full-face shield.[10][17]	Protects against splashes and airborne dust. Standard safety glasses are insufficient.
Hand	Chemical-resistant gloves (e.g., Butyl rubber).[11] Nitrile gloves may be used for incidental contact but should be double-gloved and changed immediately upon contamination.	Aminopyridines can be absorbed through the skin.[1] Always check the manufacturer's glove compatibility chart. Never wear contaminated gloves outside the fume hood.
Body	A fully buttoned, long-sleeved laboratory coat.	Protects skin and personal clothing from contamination. [15]
Respiratory	Not typically required when work is performed within a certified fume hood.	If engineering controls fail or for emergency response, a NIOSH-approved respirator with an appropriate particulate/organic vapor cartridge is necessary.[2][18]

2.3 Occupational Exposure Limits (OELs)

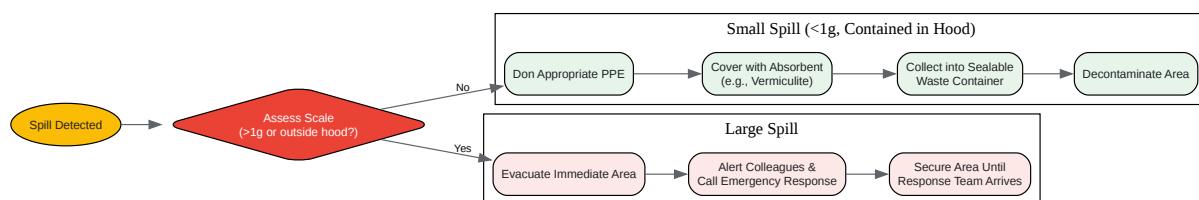
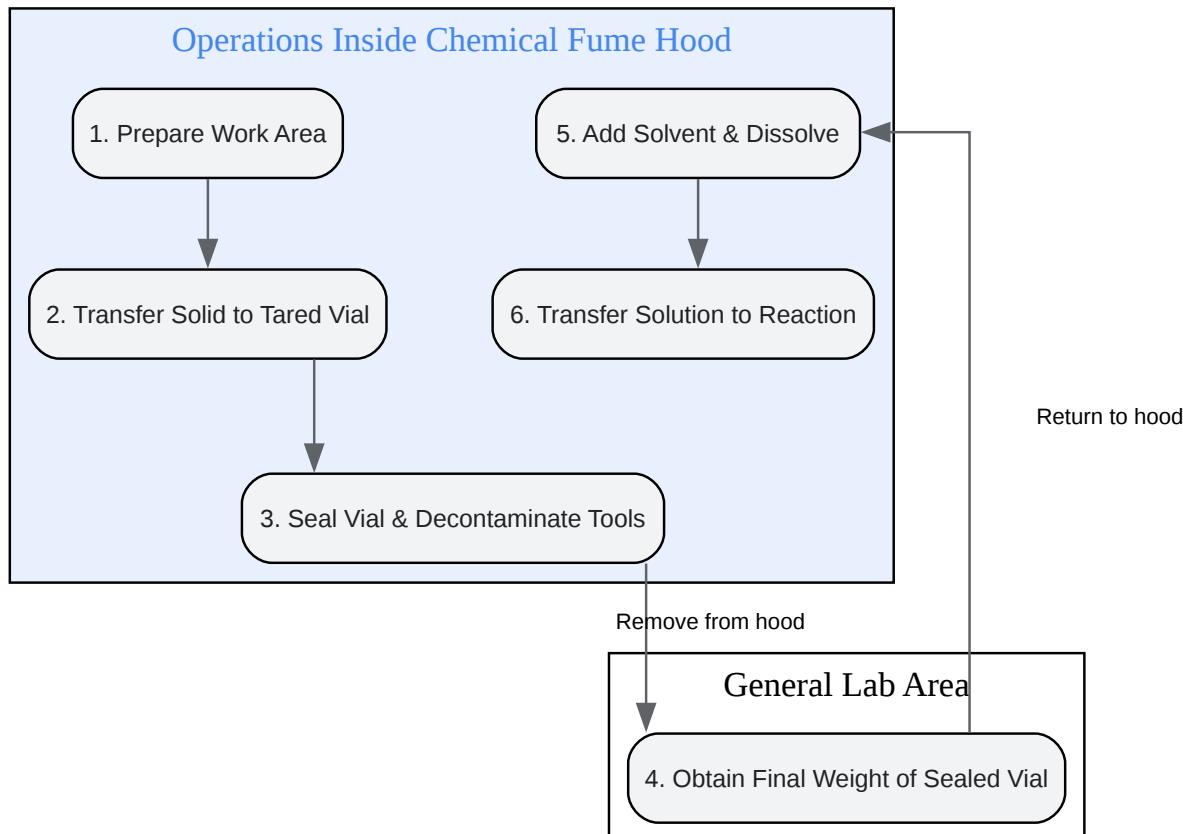
No specific OEL has been established for **3-Fluoro-5-iodopyridin-2-amine**. However, the limits for 2-aminopyridine serve as a valuable and conservative benchmark for risk assessment.[19]

Organization	TWA (8-hour)	Source
OSHA (PEL)	0.5 ppm (2 mg/m ³)	[1][15][19]
NIOSH (REL)	0.5 ppm (2 mg/m ³)	[1][15]
ACGIH (TLV)	0.5 ppm (1.9 mg/m ³)	[1]

Standard Operating Procedures for Handling

Adherence to a validated protocol is essential for ensuring reproducible and safe experimental outcomes.

3.1 General Precautions



- Avoid Dust Formation: Handle the solid material carefully to avoid creating airborne dust.[[10](#)]
- Ignition Sources: Keep away from heat, sparks, and open flames.[[14](#)]
- Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[[3](#)][[18](#)] Wash hands thoroughly after handling the compound, even if gloves were worn.[[15](#)]

3.2 Experimental Workflow: Weighing and Solution Preparation

This protocol is designed as a self-validating system, where each step minimizes exposure and confirms containment.

- Preparation: Designate a specific area within the fume hood for the procedure. Cover the work surface with absorbent, disposable bench paper.
- Pre-weighing: Tare a suitable, sealable container (e.g., a vial with a screw cap) on an analytical balance.
- Aliquot Transfer: Inside the fume hood, carefully transfer the approximate amount of **3-Fluoro-5-iodopyridin-2-amine** to the tared container. Use a spatula and minimize any actions that could generate dust.
- Sealing and Cleaning: Securely close the container. Decontaminate the spatula and any affected surfaces before removing the container from the fume hood.
- Final Weighing: Weigh the sealed container to obtain the precise mass of the transferred solid. This "weighing by difference" method prevents contamination of the balance and surrounding area.
- Dissolution: Inside the fume hood, add the desired solvent to the container. Seal and mix via swirling, sonication, or stirring until fully dissolved.

- Transfer: The resulting solution can now be safely transferred to the reaction vessel using a syringe or cannula.

[Click to download full resolution via product page](#)

Caption: Decision tree for responding to a chemical spill.

5.2 First Aid Measures

- Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention. [10][18]* Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists. [5][15][18]* Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [2][5][18]* Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately. [10][18]
- 5.3 Fire-Fighting Measures
- Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam. [10]* Hazardous Decomposition Products: Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides (NOx), hydrogen fluoride, and hydrogen iodide. [20] Firefighters should wear self-contained breathing apparatus (SCBA). [10]

Waste Disposal

All waste streams containing **3-Fluoro-5-iodopyridin-2-amine** must be treated as hazardous waste.

- Segregation: Collect all materials contaminated with the compound (e.g., excess solid, contaminated gloves, bench paper, rinsate) in a dedicated, clearly labeled, and sealable hazardous waste container. [11][21]2. Labeling: The waste container must be labeled "Hazardous Waste" and list the chemical contents.
- Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.
- Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor. [5][21]Under no circumstances should this chemical be disposed of down the drain. [21]

References

- U.S. Environmental Protection Agency (EPA). (n.d.). Aminopyridines.

- New Jersey Department of Health. (2001). Hazardous Substance Fact Sheet: 2-Aminopyridine.
- Occupational Safety and Health Administration (OSHA). (n.d.). Permissible Exposure Limits – Annotated Table Z-1.
- Alkali Metals Limited. (n.d.). MSDS: 2-Amino Pyridine.
- Jubilant Ingrevia. (2024). Safety Data Sheet: 4-Aminopyridine.
- ChemicalBook. (2023). Safety Data Sheet: 2-Amino-3-fluoro-5-iodopyridine.
- Achmem. (n.d.). Safety Information: 2-Amino-5-fluoro-3-iodopyridine.
- Thermo Fisher Scientific. (2023). Safety Data Sheet: 2-Amino-3,5-difluoropyridine.
- Echemi. (n.d.). Safety Data Sheet: 3-Bromo-2-fluoro-5-iodopyridine.
- Thermo Fisher Scientific. (2024). Safety Data Sheet: 3-Fluoro-5-iodopyridine.
- Thermo Fisher Scientific. (2022). Safety Data Sheet: 3-Iodopyridine.
- University of Washington. (n.d.). Pyridine Standard Operating Procedure.
- Parchem. (n.d.). **3-Fluoro-5-iodopyridin-2-amine** (Cas 1321612-85-4).
- Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions.
- Loba Chemie. (n.d.). Pyridine for Synthesis Safety Data Sheet.
- Post Apple Scientific. (2023). 12 Safety Precautions To Follow When Handling Pyridine.
- Sigma-Aldrich. (n.d.). **3-Fluoro-5-iodopyridin-2-amine**.
- Synquest Labs. (2019). Safety Data Sheet: 2-Amino-5-(trifluoromethyl)pyridine.
- Jubilant Ingrevia. (2024). Safety Data Sheet: 3-Aminopyridine.
- Tokyo Chemical Industry. (n.d.). 2-Amino-5-iodopyridine.
- Synchem. (n.d.). 2-Amino-3-fluoro-5-iodopyridine.
- ChemScene. (n.d.). 5-Fluoro-4-iodopyridin-2-amine.
- BenchChem. (n.d.). Proper Disposal of 4-Amino-3-iodopyridine: A Guide for Laboratory Professionals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. epa.gov [epa.gov]
- 2. alkalimetals.com [alkalimetals.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]

- 4. achmem.com [achmem.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. chemscene.com [chemscene.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. parchem.com [parchem.com]
- 9. synchem.de [synchem.de]
- 10. chemicalbook.com [chemicalbook.com]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 13. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 14. lobachemie.com [lobachemie.com]
- 15. nj.gov [nj.gov]
- 16. synquestlabs.com [synquestlabs.com]
- 17. echemi.com [echemi.com]
- 18. fishersci.com [fishersci.com]
- 19. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 20. fishersci.com [fishersci.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- To cite this document: BenchChem. [Safety and handling of 3-Fluoro-5-iodopyridin-2-amine]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1442118#safety-and-handling-of-3-fluoro-5-iodopyridin-2-amine\]](https://www.benchchem.com/product/b1442118#safety-and-handling-of-3-fluoro-5-iodopyridin-2-amine)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com